molecular formula C23H20F3NO2 B2354904 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,2-diphenylacetamide CAS No. 1351659-92-1

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,2-diphenylacetamide

Cat. No.: B2354904
CAS No.: 1351659-92-1
M. Wt: 399.413
InChI Key: CACSRFNUOTZUOW-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,2-diphenylacetamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a hydroxy group, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,2-diphenylacetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with 2,2-diphenylacetyl chloride under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-(4-fluorophenyl)ethyl)-2,2-diphenylacetamide
  • N-(2-hydroxy-2-(4-chlorophenyl)ethyl)-2,2-diphenylacetamide
  • N-(2-hydroxy-2-(4-bromophenyl)ethyl)-2,2-diphenylacetamide

Uniqueness

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,2-diphenylacetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes and interacting with target proteins compared to its analogs with other halogen substituents.

Properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3NO2/c24-23(25,26)19-13-11-16(12-14-19)20(28)15-27-22(29)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20-21,28H,15H2,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACSRFNUOTZUOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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